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Compound of Interest

Compound Name:
2,2,2-Trifluoro-1-(piperidin-2-

yl)ethan-1-ol

CAS No.: 1258651-25-0

Cat. No.: B1422515

Get Quote

Executive Summary
Piperidine alcohols (hydroxypiperidines) represent a privileged scaffold in medicinal chemistry,

functioning primarily through two distinct mechanisms: as iminosugars (glycomimetics) that

competitively inhibit glycosidases, or as chiral building blocks that modulate receptor affinity via

hydrogen bonding in CNS and oncology targets.

This guide objectively compares the biological performance of key piperidine alcohol analogs,

specifically focusing on the structure-activity relationships (SAR) of polyhydroxylated

piperidines (iminosugars) and mono-hydroxylated scaffolds.

Structural Classes & Mechanism of Action[1]
To select the correct analog, one must distinguish between the two primary functional classes.

Class A: Polyhydroxylated Piperidines (Iminosugars)
Analogs: 1-Deoxynojirimycin (DNJ), Miglitol, Miglustat.[1][2]
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Primary Mechanism:Transition State Mimicry. The protonated secondary amine at

physiological pH mimics the positive charge of the oxocarbenium ion intermediate generated

during glycosidic bond hydrolysis.

Therapeutic Area: Diabetes (Type 2), Lysosomal Storage Diseases (Gaucher, Fabry).[1]

Class B: Mono-hydroxylated Piperidines
Analogs: 3-Hydroxypiperidine vs. 4-Hydroxypiperidine.[3][4]

Primary Mechanism:Pharmacophore Scaffolding. The hydroxyl group provides a critical H-

bond donor/acceptor vector to anchor the molecule in GPCR or ion channel binding pockets

(e.g., NMDA, 5-HT receptors).

Visualization: Mechanism of Action (Iminosugars)
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Figure 1: Mechanism of competitive inhibition where the protonated piperidine nitrogen mimics

the oxocarbenium transition state.

Comparative Efficacy Data
The following data contrasts the biological activity of the three most significant iminosugar

analogs. Note the impact of N-alkylation on target specificity.

Table 1: Biological Activity Profile of Piperidine Alcohol
Analogs
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Analog Structure Note Primary Target
IC50 / Ki
(Approx)*

Clinical
Application

1-

Deoxynojirimycin

(DNJ)

Unsubstituted N-

H
-Glucosidase

(Intestinal)

IC50: 0.3 - 1.0

M

Dietary

Supplement

(Mulberry)

Miglitol N-hydroxyethyl
-Glucosidase

(Sucrase/Maltas

e)

IC50: 0.5 - 2.0

M

Type 2 Diabetes

(Glyset®)

Miglustat (NB-

DNJ)
N-butyl

Glucosylceramid

e Synthase

(GCS)

IC50: 5 - 10

M (GCS)

Gaucher Disease

(Zavesca®)

Key Insight: While DNJ is the most potent

-glucosidase inhibitor, it lacks tissue specificity.

N-Alkylation Effect: Adding a butyl chain (Miglustat) drastically reduces affinity for intestinal

-glucosidase but increases lipophilicity, allowing cell membrane penetration to target the
lysosomal enzyme Glucosylceramide Synthase.

Side Effect Profile: Unsubstituted DNJ analogs often cause osmotic diarrhea due to broad-

spectrum inhibition of disaccharidases. Miglitol's hydroxyethyl tail improves absorption,

reducing (but not eliminating) GI side effects.

Experimental Protocol: -Glucosidase Inhibition
Assay
To validate the activity of a novel piperidine alcohol analog, the p-Nitrophenyl-

-D-glucopyranoside (pNPG) assay is the industry standard.

Pillar of Trust:
This protocol includes a Self-Validating Step using Acarbose as a positive control. If Acarbose

does not yield an IC50 within 10% of historical internal data, the assay is invalid.
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Workflow Visualization
Preparation:

Dissolve Analog in DMSO
(Final conc < 5%)

Enzyme Mix:
Incubate Analog + 

alpha-Glucosidase (0.1 U/mL)
10 min @ 37°C

Substrate Addition:
Add 5mM pNPG

(Initiates Reaction)

Kinetic Read:
Measure Absorbance @ 405nm

(Release of p-Nitrophenol)

Validation:
Check Acarbose Control

Calculate % Inhibition

Click to download full resolution via product page

Figure 2: Step-by-step workflow for the colorimetric pNPG inhibition assay.

Detailed Methodology
Reagent Setup:

Buffer: 0.1 M Phosphate buffer (pH 6.8). Critical: pH must be strictly controlled; piperidine

activity is pH-dependent due to nitrogen protonation.

Enzyme:

-Glucosidase (from Saccharomyces cerevisiae), 1.0 U/mL stock.
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Substrate: p-Nitrophenyl-

-D-glucopyranoside (pNPG), 5 mM.

Incubation:

Mix 20

L of test compound (various concentrations) with 20

L enzyme solution.

Incubate at 37°C for 10 minutes to allow inhibitor binding.

Reaction:

Add 20

L of pNPG substrate.

Incubate for 20 minutes at 37°C.

Stop reaction with 80

L of 0.2 M NaCO

(Turns the solution yellow if p-nitrophenol is present).

Analysis:

Read absorbance at 405 nm using a microplate reader.

Calculate % Inhibition:

.

Strategic Recommendations
When designing or selecting a piperidine alcohol analog, apply the following decision logic:

For Diabetes/Metabolic Disease:
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Select: N-hydroxyethyl or short-chain alkyl analogs (e.g., Miglitol).[1]

Reasoning: High water solubility ensures the drug remains in the gut lumen to inhibit

digestion; limited systemic exposure reduces off-target effects.

For Lysosomal Storage Disorders (LSDs):

Select: N-butyl or N-nonyl analogs (e.g., Miglustat).

Reasoning: Increased lipophilicity is required to cross cell membranes and the blood-brain

barrier (for CNS-involved LSDs) to reach the lysosome.

For CNS Receptor Ligands (Non-Sugar Targets):

Select: 4-Hydroxypiperidine scaffolds.

Reasoning: The 4-OH position often provides optimal geometry for H-bonding with

Asp/Glu residues in GPCR binding pockets (e.g., Haloperidol analogs) compared to the 3-

OH regioisomer.

Decision Matrix

Target Indication?
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Systemic/CNS
(Gaucher/Fabry)

GPCR/Ion Channel
(Pain/Psych)

Use N-hydroxyethyl-DNJ
(Miglitol)

Needs Hydrophilicity

Use N-alkyl-DNJ
(Miglustat)

Needs Lipophilicity

Use 4-Hydroxypiperidine
(Scaffold)

Needs H-Bond Vector
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Figure 3: Strategic decision tree for analog selection based on therapeutic target.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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